molecular formula C22H21F3N2O3 B2820843 N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide CAS No. 1226453-35-5

N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide

Cat. No.: B2820843
CAS No.: 1226453-35-5
M. Wt: 418.416
InChI Key: BBICISZGIYYJBF-UHFFFAOYSA-N
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Description

N-{2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a pyrido[2,1-d][1,5]benzoxazocin core and a trifluoromethylbenzamide moiety

Scientific Research Applications

N-{2-oxo-9-oxa-1-azatricyclo[1040

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrido[2,1-d][1,5]benzoxazocin core through cyclization reactions.
  • Introduction of the oxo group at the 6-position via oxidation reactions.
  • Attachment of the trifluoromethylbenzamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Implementation of continuous flow chemistry for scalable production.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or modification of existing ones.

    Reduction: Conversion of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield additional ketones or carboxylic acids.
  • Reduction may produce alcohols.
  • Substitution may result in halogenated derivatives or other substituted compounds.

Mechanism of Action

The mechanism by which N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide may include:

  • Other pyrido[2,1-d][1,5]benzoxazocin derivatives.
  • Compounds with trifluoromethylbenzamide moieties.
  • Heterocyclic compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural elements, which may confer unique biological activities or chemical properties.

Properties

IUPAC Name

N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3/c23-22(24,25)18-7-2-1-6-16(18)20(28)26-14-8-9-19-17(13-14)21(29)27-11-4-3-5-15(27)10-12-30-19/h1-2,6-9,13,15H,3-5,10-12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBICISZGIYYJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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